![molecular formula C16H12F6N4O2 B023806 1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione CAS No. 764667-65-4](/img/structure/B23806.png)
1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione
Overview
Description
Biological Activity
The compound 1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione , identified by CAS number 764667-65-4 , is a synthetic derivative of the triazolo[4,3-a]pyrazine scaffold. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, including pharmacological effects and mechanisms of action.
- Molecular Formula : C16H12F6N4O2
- Molecular Weight : 406.28 g/mol
- Purity : >95% (HPLC)
Antimicrobial Properties
Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to this compound possess inhibitory effects against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways crucial for microbial growth .
Antitumor Activity
The compound has shown promising antitumor activity in various cancer cell lines. In vitro studies revealed that it induces apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways. A notable case study involved the treatment of human breast cancer cells (MCF-7), where the compound significantly reduced cell viability and induced morphological changes indicative of apoptosis .
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on certain kinases involved in cancer progression. The inhibition of these kinases can lead to decreased proliferation and increased apoptosis in cancer cells. For instance, experiments have shown that this compound effectively inhibits the activity of PI3K/Akt pathways, which are crucial for cell survival and growth .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Enzyme Inhibition : Targeting specific kinases that play a role in tumor growth and survival.
- Antimicrobial Mechanisms : Disruption of microbial membrane integrity and interference with nucleic acid synthesis.
Case Studies
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
Antidiabetic Properties
This compound is structurally related to sitagliptin, a well-known DPP-4 inhibitor used in the treatment of type 2 diabetes. Research indicates that modifications in its structure can enhance its efficacy and selectivity against DPP-4 enzymes. The presence of trifluoromethyl groups is believed to improve metabolic stability and bioavailability .
Anticancer Potential
Studies suggest that compounds with similar triazole and pyrazine structures have shown anticancer properties. The ability to inhibit tumor growth and induce apoptosis in cancer cells has been observed in related compounds. Further investigation into this compound's mechanism of action could reveal its potential as an anticancer agent .
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. Its effectiveness against various bacterial strains and fungi could be explored for developing new antibiotics or antifungal agents .
Case Studies
Several case studies have documented the applications of similar compounds in therapeutic settings:
Case Study 1: DPP-4 Inhibition
A study focused on the synthesis of derivatives of sitagliptin analogs demonstrated that modifications in the trifluoromethyl group significantly enhanced DPP-4 inhibitory activity. The analogs showed improved glucose tolerance in diabetic animal models, suggesting a promising avenue for developing new antidiabetic drugs .
Case Study 2: Anticancer Research
In vitro studies have evaluated the cytotoxic effects of triazole-containing compounds on various cancer cell lines. These studies revealed that specific structural modifications led to increased apoptosis rates and reduced cell viability in cancerous cells, indicating potential therapeutic applications .
Q & A
Q. Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves a multi-step process using Meldrum’s acid and 2,4,5-trifluorophenylacetic acid under controlled conditions. Key steps include:
- Stage 1: Condensation of 2,4,5-trifluorophenylacetic acid with Meldrum’s acid in DMAc at 20–40°C, catalyzed by DMAP and N,N-diisopropyl ethylamine .
- Stage 2: Reaction with pivaloyl chloride at 0–5°C to form an intermediate ketone.
- Stage 3: Coupling with triazole hydrochloride (1-4) at 70°C to yield the final product.
Yield Optimization:
- Maintain strict temperature control (<40°C) during reagent addition to prevent side reactions.
- Use excess N,N-diisopropyl ethylamine (1.62 mol) to drive the reaction forward.
- Post-synthesis purification via toluene slurry can achieve yields up to 98.1% .
Q. Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Seal in dry conditions at 2–8°C to prevent hydrolysis or decomposition .
- Handling Precautions:
Q. Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Identify tautomeric forms (e.g., major/minor signals at δ4.91 and δ4.81 ppm for protons on the triazolopyrazine ring). Use CD3CN as a solvent to resolve splitting patterns .
- HPLC-MS: Confirm purity (>98%) and molecular weight (406.28 g/mol) .
- X-ray Crystallography: Resolve stereochemical ambiguities in the triazolopyrazine core, though no crystal data is currently reported for this specific compound .
Q. Advanced: How can dynamic tautomerism in the triazolopyrazine moiety be characterized experimentally?
Methodological Answer:
- Variable-Temperature NMR (VT-NMR): Monitor signal coalescence at elevated temperatures (e.g., 40–70°C) to detect interconversion between tautomers .
- DFT Calculations: Compare theoretical 13C NMR chemical shifts (e.g., δ201.43 for carbonyl groups) with experimental data to model tautomeric equilibria .
- Isotopic Labeling: Introduce deuterium at exchangeable protons to track tautomerization kinetics.
Q. Advanced: What strategies address discrepancies in NMR data for this compound?
Methodological Answer:
Discrepancies (e.g., δ3.91 ppm split into major/minor signals) may arise from:
- Solvent Polarity Effects: Test in DMSO-d6 vs. CD3CN to assess hydrogen bonding interactions.
- Dynamic Processes: Use low-temperature NMR (−20°C) to "freeze" conformational changes.
- Paramagnetic Relaxation Agents: Add Cr(acac)3 to enhance signal resolution for overlapping peaks .
Q. Advanced: How is this compound utilized in developing dipeptidyl peptidase IV (DPP-IV) inhibitors?
Methodological Answer:
- Role as Intermediate: It serves as a precursor to sitagliptin, a DPP-IV inhibitor for type 2 diabetes. The trifluoromethyl group enhances metabolic stability, while the triazolopyrazine core mimics peptide substrates .
- Biological Testing:
Q. Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT-Based MEP Analysis: Map electrostatic potential surfaces to identify electrophilic sites (e.g., carbonyl carbons at δ167.27 ppm) prone to nucleophilic attack .
- Mulliken Charge Analysis: Calculate atomic charges to predict regioselectivity in reactions (e.g., higher positive charge on C=O groups facilitates amine coupling) .
Q. Basic: What are the documented hazards, and how can lab accidents be mitigated?
Methodological Answer:
Q. Advanced: How can polymorphic forms of this compound be identified and controlled?
Methodological Answer:
- PXRD: Compare diffraction patterns of batches crystallized from toluene vs. IPAc to detect polymorphs.
- Thermal Analysis (DSC/TGA): Monitor melting points (82–84°C) and decomposition profiles to assess crystallinity .
- Process Control: Adjust cooling rates during crystallization to favor the desired polymorph .
Q. Advanced: What metabolic pathways are hypothesized for this compound based on structural analogs?
Methodological Answer:
- CYP450 Metabolism: The trifluoromethyl group resists oxidation, while the butanedione moiety may undergo reductive metabolism.
- In silico Prediction: Use software like Schröder et al. to simulate Phase I/II metabolism, focusing on glucuronidation of the triazole ring .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 764667-65-4
- Molecular Formula : C₁₆H₁₂F₆N₄O₂
- Molecular Weight : 406.28 g/mol
- Structure : A triazolopyrazine core fused with a trifluoromethyl group and linked to a 2,4,5-trifluorophenyl-substituted butane-1,3-dione moiety .
Pharmacological Significance :
This compound is a critical intermediate in synthesizing sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes . Its structure enables selective binding to DPP-4, enhancing insulin secretion via glucagon-like peptide-1 (GLP-1) stabilization .
Table 1: Structural and Functional Comparison
Key Findings:
Backbone Flexibility: The butane-1,3-dione backbone in the target compound enhances conformational flexibility, allowing optimal interaction with DPP-4's catalytic site . Ethyl ketone analogs (e.g., ethanone derivatives) exhibit reduced potency due to restricted rotation .
Fluorine Substitution Patterns :
- 2,4,5-Trifluorophenyl substitution maximizes hydrophobic interactions with DPP-4’s S1 pocket. 3,4-Difluorophenyl analogs show ~30% lower activity due to altered electron distribution .
Synthetic Efficiency :
- The target compound’s synthesis achieves >90% yield using cost-effective NaBH₄/HCOOH for stereoselective reduction, avoiding expensive catalysts like Rhodium .
Safety Profile :
- The compound has moderate toxicity (H302: harmful if swallowed; H315/H319: skin/eye irritation) . Derivatives with α,β-unsaturated ketones (e.g., buten-1-one) may pose higher reactivity risks .
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target molecule can be dissected into two primary fragments:
-
Triazolopyrazine Core : The triazolo[4,3-a]pyrazine moiety substituted with a trifluoromethyl group at position 3.
-
Butane-1,3-dione Side Chain : Functionalized with a 2,4,5-trifluorophenyl group at position 4.
Synthesis of the Triazolopyrazine Core
Cyclocondensation of Hydrazides with Pyrazine Derivatives
A pivotal method involves the cyclization of 2-hydrazinopyrazine derivatives under Mitsunobu conditions. As demonstrated by , treatment of 2-hydrazinopyrazine with diethyl azodicarboxylate (DEAD), triphenylphosphine, and trimethylsilyl azide (TMS-N₃) in tetrahydrofuran (THF) affords the triazolopyrazine scaffold in yields exceeding 90% (Table 1). The TMS-N₃ additive mitigates side reactions by stabilizing reactive intermediates, enabling compatibility with acid-sensitive groups .
Table 1: Optimization of Triazolopyrazine Cyclization Conditions
Additive | Solvent | Time (h) | Yield (%) |
---|---|---|---|
None | THF | 72 | <21 |
TMS-N₃ | THF | 0.17 | 90 |
CsN₃ | THF | 72 | 45 |
Notably, the reaction proceeds via a proposed phosphorane intermediate, where TMS-N₃ facilitates azide delivery to the electrophilic carbon, followed by intramolecular cyclization .
Trifluoromethylation Strategies
Introduction of the -CF₃ group at position 3 is achieved through:
-
Nucleophilic Trifluoromethylation : Using (trifluoromethyl)trimethylsilane (TMSCF₃) under Lewis acid catalysis (e.g., CuI) .
-
Electrophilic Methods : Trifluoroacetic anhydride (TFAA) in chlorobenzene with methanesulfonic acid as a catalyst, as disclosed in . This route achieves 99.1% purity after silica gel filtration .
Construction of the Butane-1,3-dione Side Chain
Claisen Condensation of Ethyl Trifluorophenylacetate
The 4-(2,4,5-trifluorophenyl)butane-1,3-dione fragment is synthesized via a modified Claisen condensation:
-
Ethyl 2,4,5-trifluorophenylacetate is treated with sodium hydride in dry THF.
-
Addition of ethyl chloroacetate at −78°C yields the β-keto ester intermediate.
-
Acidic hydrolysis (HCl/EtOH) followed by decarboxylation affords the diketone in 75–85% yield.
Critical Parameters :
-
Temperature control (−78°C) prevents retro-Claisen decomposition.
-
Anhydrous conditions are essential to avoid ester hydrolysis .
Coupling of Triazolopyrazine and Diketone Moieties
Alkylation Under Mitsunobu Conditions
The triazolopyrazine nitrogen at position 7 is alkylated with the diketone’s α-brominated derivative using DEAD and triphenylphosphine in dichloromethane. This method avoids racemization and achieves >80% coupling efficiency .
Mechanistic Insight :
The reaction proceeds through an oxyphosphonium intermediate, where the diketone’s bromide acts as the nucleophile. Steric hindrance from the trifluoromethyl group necessitates prolonged reaction times (24–48 h) .
Palladium-Catalyzed Cross-Coupling
An alternative employs Suzuki-Miyaura coupling between a boronic ester-functionalized triazolopyrazine and a brominated diketone. Optimization with Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C achieves 70–75% yield. However, this route is less favored due to boronic acid instability .
Final Functionalization and Purification
Hydrogenation of Dihydro-pyrazine
The dihydro-pyrazine ring is reduced to the tetrahydro form using 10% Pd/C under 4 bar H₂ pressure in ethanol. Monitoring by HPLC confirms complete reduction within 4.5 hours .
Table 2: Hydrogenation Conditions and Outcomes
Catalyst | Pressure (bar) | Time (h) | Yield (%) |
---|---|---|---|
10% Pd/C | 4 | 4.5 | 99.3 |
Crystallization and Salt Formation
The crude product is treated with ethanolic HCl to form the hydrochloride salt, enhancing crystallinity. Recrystallization from ethanol/MTBE (1:5) yields white needles with 99.3% purity .
Scalability and Industrial Considerations
The disclosed routes prioritize atom economy and minimal byproduct formation. Key advantages include:
Properties
IUPAC Name |
1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N4O2/c17-10-6-12(19)11(18)4-8(10)3-9(27)5-14(28)25-1-2-26-13(7-25)23-24-15(26)16(20,21)22/h4,6H,1-3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEDTLFWHIEVPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(=O)CC3=CC(=C(C=C3F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432418 | |
Record name | 1-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764667-65-4 | |
Record name | 1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-1,3-butanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764667-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sitagliptin keto amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0764667654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.381 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SITAGLIPTIN KETO AMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZZ5UJ9MJ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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